tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate
Description
tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate is a boronate-containing heterocyclic compound featuring a pyrimidine core substituted with a piperidine ring protected by a tert-butyl carbamate group. The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position of the pyrimidine enables its use in Suzuki-Miyaura cross-coupling reactions, a key method in medicinal chemistry for constructing biaryl systems .
Properties
CAS No. |
1350543-63-3 |
|---|---|
Molecular Formula |
C20H32BN3O4 |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H32BN3O4/c1-18(2,3)26-17(25)24-10-8-14(9-11-24)16-22-12-15(13-23-16)21-27-19(4,5)20(6,7)28-21/h12-14H,8-11H2,1-7H3 |
InChI Key |
ASXWQYPUOKPHOZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3CCN(CC3)C(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the boronic acid derivative. One common synthetic route includes the following steps:
Boronic Acid Formation: : The boronic acid derivative is synthesized through a reaction involving a suitable boronic acid precursor and a diol compound.
Piperidine Ring Formation: : The piperidine ring is constructed using a suitable amine precursor and a carboxylic acid derivative.
Coupling Reaction: : The boronic acid derivative and the piperidine ring are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Protection and Deprotection: : The resulting compound is protected using a tert-butyl group to prevent unwanted side reactions, and the protection is later removed if necessary.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products, depending on the specific conditions and reagents used.
Reduction: : Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: : Substitution reactions can occur at various positions on the compound, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives of the original compound.
Scientific Research Applications
Tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate: has several scientific research applications, including:
Chemistry: : It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound can be used in biological studies to investigate enzyme mechanisms and interactions with biological macromolecules.
Industry: : The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, which are critical for enzyme activity. This interaction can modulate enzyme function and influence biological processes.
Comparison with Similar Compounds
Pyrimidine vs. Phenyl/Pyrazole Boronates
- Compound 44 (): tert-Butyl 4-((1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)methyl)piperidine-1-carboxylate replaces the pyrimidine with a cyclopropane-methyl-boronate group.
- CAS 877399-74-1 () : Features a pyrazole ring instead of pyrimidine. Pyrazole’s electron-rich nature may enhance boronate reactivity in coupling reactions but reduce metabolic stability in vivo .
- CAS 956136-85-9 () : Boronate attached to a phenyl ring. The absence of pyrimidine’s nitrogen atoms diminishes hydrogen-bonding capacity, impacting target affinity in kinase inhibitors .
Substituent Effects on Piperidine
- Compound 15b () : Incorporates an acrylamido linker between pyrimidine and piperidine. This extended structure increases molecular weight (MW = 607.29 vs. ~415 for the target compound) and introduces additional hydrogen-bonding sites, improving kinase inhibition selectivity .
- CAS 2819706-78-8 () : Methyl groups on both piperidine and phenyl rings enhance lipophilicity (logP ≈ 4.2 vs. ~3.5 for the target compound), favoring blood-brain barrier penetration but reducing aqueous solubility .
Physicochemical and Spectroscopic Properties
The tert-butyl group in all compounds shows consistent ¹H NMR signals near δ 1.2–1.3. Pyrimidine protons in the target compound resonate at δ 8.5–9.0, distinct from phenyl analogs (δ 7.0–7.5) .
Biological Activity
Tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C20H32BN3O
- CAS Number : 212127-83-8
The compound's biological activity is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain kinases involved in cell signaling pathways. For instance, studies have shown that similar piperidine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Anticancer Properties
Several studies have investigated the anticancer potential of piperidine derivatives. The compound has been shown to exhibit selective inhibition against cancer cell lines by targeting specific receptors and enzymes involved in tumor growth. For example:
- In vitro studies demonstrated that related compounds inhibited the proliferation of breast and colon cancer cells through apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound may also possess enzyme inhibitory properties:
- CDK Inhibition : Similar compounds have been reported to bind to CDK6 and CDK4, leading to decreased phosphorylation of retinoblastoma protein (Rb), thereby halting cell cycle progression .
Case Studies
-
Study on Cancer Cell Lines : A study evaluated the effects of the compound on various cancer cell lines (MCF-7 for breast cancer and HT-29 for colon cancer). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
- IC50 Values : MCF-7 (15 µM), HT-29 (12 µM).
- Mechanistic Study : Another research focused on the mechanism by which the compound induces apoptosis in cancer cells. The study found that it activates caspase pathways and upregulates pro-apoptotic factors while downregulating anti-apoptotic proteins.
Data Table: Biological Activities
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : Confirms regioselectivity of pyrimidine substitution and Boc group integrity (e.g., ¹H NMR: δ 1.45 ppm for tert-butyl protons) .
- HRMS : Validates molecular weight (theoretical [M+H]⁺ = 423.25; experimental deviations < 2 ppm) .
Basic: How does the boronic ester group influence reactivity in cross-coupling reactions?
Answer:
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enhances stability and facilitates Suzuki-Miyaura couplings. Key considerations:
- Steric Effects : The bulky methyl groups reduce hydrolysis but may slow transmetallation; optimized using polar aprotic solvents (e.g., DMF) .
- Electronic Effects : Electron-rich pyrimidine rings (due to piperidine’s electron-donating Boc group) improve oxidative addition efficiency with Pd(0) catalysts .
Q. Table 1: Catalytic Systems for Suzuki Coupling
| Catalyst | Solvent | Temp (°C) | Yield Range (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | THF | 80 | 70–85 | |
| PdCl₂(dppf) | DMF/H₂O | 100 | 65–75 |
Advanced: How to resolve contradictions in reported yields for similar Suzuki couplings?
Answer:
Discrepancies arise from variations in:
- Catalyst Loading : Higher Pd concentrations (5 mol%) improve yields but risk side reactions (e.g., homocoupling).
- Oxygen Sensitivity : Degassing solvents (N₂/Ar sparging) prevents boronic ester oxidation, critical for reproducibility .
- Substrate Purity : HPLC-grade intermediates (≥97% purity, per Thermo Scientific specifications) reduce side-product formation .
Q. Methodological Fixes :
- Use design of experiments (DoE) to screen variables (e.g., ligand type, solvent ratio).
- Validate reproducibility via triplicate runs with statistical analysis (e.g., RSD < 5%) .
Advanced: What strategies optimize stability of the boronic ester under aqueous conditions?
Answer:
The dioxaborolan group is prone to hydrolysis. Stabilization methods include:
- Lyophilization : Store the compound as a lyophilized solid at –20°C to minimize moisture exposure .
- Buffered Reactions : Use pH 7–9 buffers (e.g., phosphate) to slow hydrolysis during in situ couplings .
- Coordination with Lewis Bases : Additives like KF or NEt₃ stabilize boronates via Lewis acid-base interactions .
Q. Table 2: Hydrolysis Rates Under Varied Conditions
| Condition | Half-Life (h) | Reference |
|---|---|---|
| H₂O (pH 7.4) | 2.5 | |
| THF/H₂O (9:1) | 12.0 | |
| DMF with 2 mM KF | 48.0 |
Advanced: How to design experiments assessing biological interactions of this compound?
Answer:
Focus on its dual role as a pharmacophore and synthetic intermediate:
Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence polarization (FP) or TR-FRET, given pyrimidine’s ATP-binding affinity .
Cellular Uptake Studies : Label the compound with ¹⁸F or fluorescent tags (e.g., Cy5) to track intracellular localization via confocal microscopy .
Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
Q. Key Controls :
- Include a boronic ester-free analog to isolate the group’s contribution to activity.
- Validate target engagement using SPR (surface plasmon resonance) .
Advanced: What analytical techniques differentiate stereochemical outcomes in derivatives?
Answer:
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA with hexane/ethanol gradients (e.g., 90:10 → 70:30) .
- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-predicted models for absolute configuration .
- X-ray Crystallography : Resolve crystal structures of co-crystallized derivatives (e.g., with trypsin) to confirm stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
